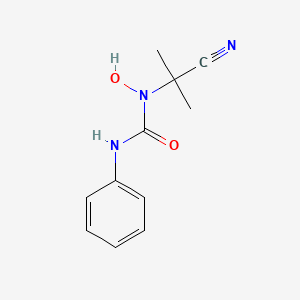
N-(2-Cyanopropan-2-yl)-N-hydroxy-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a cyano group, a hydroxy group, and a phenylurea moiety, making it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea typically involves the reaction of 2-cyanopropan-2-ylamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxy and phenylurea moieties can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-methylurea
- N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-ethylurea
- N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylthiourea
Comparison: N-(2-Cyanopropan-2-yl)-N-hydroxy-N’-phenylurea is unique due to the presence of the phenyl group, which enhances its stability and reactivity compared to its methyl and ethyl analogs. The phenyl group also provides additional sites for interaction with biological targets, making it a more versatile compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
66285-92-5 |
|---|---|
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
1-(2-cyanopropan-2-yl)-1-hydroxy-3-phenylurea |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,8-12)14(16)10(15)13-9-6-4-3-5-7-9/h3-7,16H,1-2H3,(H,13,15) |
InChI-Schlüssel |
NZVKNPMVYFEFTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)N(C(=O)NC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















